molecular formula C20H16ClN3O2S B2820075 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421527-82-3

2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2820075
CAS No.: 1421527-82-3
M. Wt: 397.88
InChI Key: RVRQXIHEIRHQNE-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isoxazole core linked via an acetamide bridge to a 4-methylthiazole ring substituted with a 2-chlorophenyl group. Such hybrid heterocyclic systems are common in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and central nervous system activities .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-18(27-20(23-12)13-6-2-4-8-15(13)21)11-22-19(25)10-16-14-7-3-5-9-17(14)26-24-16/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRQXIHEIRHQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the benzo[d]isoxazole and thiazole intermediates through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antispasmodic Activity
Research has demonstrated that derivatives of benzoisoxazole, including the compound , exhibit significant antispasmodic properties. A study synthesized various derivatives and tested their biological activities, revealing that certain structural modifications enhance their efficacy against spasms in both in vitro and in vivo settings .

2. Anti-inflammatory Properties
Another critical application of this compound is its anti-inflammatory potential. A series of thiazolidinone derivatives derived from it were screened for anti-inflammatory activity using molecular docking techniques. The results indicated that several compounds showed promising inhibition of inflammation mediators, particularly thromboxane and COX-2 enzymes, suggesting a strong potential for therapeutic use in inflammatory diseases .

3. Cancer Research
The benzoxazole scaffold, which includes the structure of the compound, has been identified as a suitable candidate for developing inhibitors against specific cancer-related proteins. For instance, compounds based on this scaffold have shown inhibitory activity against JMJD3, a demethylase involved in epigenetic regulation related to cancer progression. The synthesized compounds exhibited IC50 values indicating their potency as potential anticancer agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities and interactions of this compound with various biological targets. The docking scores achieved by derivatives containing the benzoisoxazole moiety suggest strong interactions with target proteins involved in inflammation and cancer pathways . This computational approach aids in predicting the efficacy of these compounds before experimental validation.

Synthesis Techniques

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions, including:

  • Formation of the benzoisoxazole ring.
  • Introduction of thiazole and chlorophenyl groups.
  • Final acetamide formation through acylation reactions.

These synthetic routes have been optimized to yield high purity and yield rates for further biological testing .

Case Studies and Research Findings

StudyFindings
Antispasmodic Activity Study Identified structural variations enhancing antispasmodic effects; significant activity observed with specific derivatives .
Anti-inflammatory Activity Study Demonstrated effective inhibition of COX-2 and thromboxane; molecular docking scores indicated strong binding affinities .
Cancer Inhibition Study Highlighted the potential of benzoxazole derivatives as JMJD3 inhibitors; compounds showed IC50 values indicating effectiveness against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects. For instance, it might inhibit a particular enzyme involved in a disease pathway or bind to a receptor to block its activation.

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Thiazole Motifs

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Structure : Combines isoxazole and thiadiazole rings with a benzamide group.
  • Synthesis: Prepared via hydroxylamine hydrochloride and K₂CO₃ in refluxing ethanol (70% yield).
  • Key Differences : The absence of a benzo[d]isoxazole and thiazole in Compound 6 reduces aromatic conjugation compared to the target compound. The thiadiazole ring may confer higher polarity but lower metabolic stability.
  • Spectroscopy : IR (C=O at 1606 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.36–8.13) align with amide/heterocyclic frameworks .
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (Compound 64, )
  • Structure : Features an isoxazole ring and acetamide group but lacks the thiazole-chlorophenyl motif.
  • Synthesis : Acetyl chloride and triethylamine in DCM under argon (room temperature, 1 h).
  • Key Differences: The dimethylamino benzyl group enhances solubility, whereas the target’s 2-chlorophenyl-thiazole may improve hydrophobic interactions in biological targets.

Compounds with Thiazole/Thiadiazole Hybrids

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
  • Structure : Integrates thiadiazole with pyridine and acetyl groups.
  • Synthesis : Reflux with acetylacetone and ammonium acetate in acetic acid (80% yield).

Halogen-Substituted Analogues

Substituted 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide (Compound 6, )
  • Structure : Contains a 2-chlorophenyl group and fluorinated benzoisoxazole.
  • Synthesis : Bromination of 2-(2-chlorophenyl)acetic acid using NBS.
  • Key Differences : The thiosemicarbazide linker and piperidine ring differentiate it from the target’s acetamide-thiazole scaffold, likely affecting pharmacokinetics.

Spectral Characteristics

  • IR Spectroscopy :
    • Target (inferred): C=O stretch ~1650–1700 cm⁻¹ (amide), aromatic C-H ~3000 cm⁻¹.
    • Compound 6 (): C=O at 1606 cm⁻¹.
    • Compound 8a (): Dual C=O stretches at 1679 and 1605 cm⁻¹.
  • ¹H-NMR :
    • Target (inferred): Aromatic protons (δ 7.0–8.5), methyl groups (δ 2.0–2.5).
    • Compound 6 (): Aromatic protons at δ 7.36–8.13.

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of benzo[d]isoxazole : This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
  • Synthesis of thiazole derivatives : This involves reactions between appropriate thiazole precursors and chlorophenyl derivatives.
  • Coupling reaction : The final step involves coupling the benzo[d]isoxazole and thiazole derivatives via an acetamide linkage under suitable conditions, often utilizing catalysts like palladium or copper.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2-(benzo[d]isoxazol-3-yl)-N-acetamides exhibit significant anti-inflammatory properties. For instance, molecular docking studies revealed that certain derivatives showed high binding affinities to cyclooxygenase (COX) enzymes and thromboxane synthase, suggesting potential as anti-inflammatory agents.

CompoundDocking Score (kcal/mol)Target Enzyme
5a-12.57COX-2
5i-13.257Thromboxane
5b-11.246Thromboxane

These results indicate that compounds 5a and 5i have superior docking scores compared to traditional anti-inflammatory drugs like diclofenac, suggesting enhanced potency in inhibiting inflammation mediators .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The results indicated that certain derivatives significantly reduced cell viability and induced cell cycle arrest at the G2-M phase, similar to the effects observed with standard chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Cell LineEffect
2a1625.8Hep3BAnticancer
Doxorubicin7.4Hep3BControl

The findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways and cancer progression. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits enzymes such as COX-2 and thromboxane synthase, which play critical roles in inflammatory responses.
  • Cell Cycle Modulation : It alters cell cycle dynamics by inducing arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted by Srimathi et al. demonstrated that several synthesized derivatives exhibited significant anti-inflammatory activity through HRBC membrane stabilization methods, reinforcing their potential therapeutic applications .
  • Anticancer Evaluation : Research involving the evaluation of compound 2a against Hep3B cells showed promising results in reducing α-fetoprotein levels and inducing G2-M phase arrest, indicating its potential as an anticancer agent .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions are required?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. A common approach includes:

  • Step 1: Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to form the acetamide backbone .
  • Step 2: Introducing the benzoisoxazole moiety via coupling reactions under controlled pH and temperature.
    Critical conditions include anhydrous solvents (e.g., dioxane), precise stoichiometric ratios, and purification via recrystallization (ethanol-DMF mixtures). Reaction progress is monitored by TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Answer:
Optimization strategies include:

  • Temperature Control: Maintaining 20–25°C during acyl chloride addition to prevent undesired hydrolysis .
  • Catalyst Screening: Testing bases like DBU or DIPEA for enhanced reaction efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • In-line Analytics: Using HPLC to track intermediate formation and adjust reagent addition rates dynamically. Contradictions in yield data (e.g., 60–80% yields in similar syntheses) suggest solvent purity and moisture content are critical variables .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the thiazole and benzoisoxazole rings. Aromatic proton signals (δ 7.2–8.1 ppm) and acetamide carbonyls (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ = 414.0823 for C20_{20}H16_{16}ClN3_{3}O2_{2}S).
  • HPLC-PDA: Quantifies purity (>95% by area normalization) and detects polar impurities .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation: Combine 1^1H-13^13C HSQC/HMBC to assign ambiguous proton environments (e.g., distinguishing thiazole C4-methyl from acetamide CH2_2).
  • Isotopic Labeling: Use 15^{15}N-labeled intermediates to trace nitrogen connectivity in the isoxazole ring .
  • Computational DFT: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) to validate tautomeric forms .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Solubility Profiling: Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in cell-based assays .

Advanced: How can researchers design experiments to resolve bioactivity discrepancies across studies?

Answer:

  • Orthogonal Assays: Validate anticancer activity via both MTT and clonogenic assays to rule out false positives from cytotoxicity.
  • Pharmacokinetic Factors: Assess metabolic stability (e.g., liver microsome incubation) to differentiate intrinsic activity from bioavailability limitations.
  • Positive Controls: Compare with structurally analogous triazole derivatives (e.g., voriconazole) to contextualize potency .

Advanced: What computational methods predict target interactions and SAR trends?

Answer:

  • Molecular Docking (AutoDock Vina): Model binding to kinase ATP pockets (e.g., PDB ID 1M17). Key interactions include H-bonds with thiazole NH and π-stacking of the chlorophenyl group.
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational flexibility.
  • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., Cl vs. OCH3_3) with bioactivity .

Advanced: How to evaluate environmental impact and biodegradation pathways?

Answer:

  • Fate Studies: Use OECD 307 guidelines to assess soil biodegradation under aerobic conditions. Monitor via LC-MS for persistent metabolites.
  • Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
  • Read-Across Models: Compare with structurally similar acetamides (e.g., chloroacetamide herbicides) to predict bioaccumulation potential .

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